molecular formula C8H5ClIN B2644171 7-chloro-4-iodo-1H-indole CAS No. 1167055-57-3

7-chloro-4-iodo-1H-indole

Cat. No. B2644171
CAS RN: 1167055-57-3
M. Wt: 277.49
InChI Key: JURPPYWAQCQFEV-UHFFFAOYSA-N
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Description

7-chloro-4-iodo-1H-indole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives, which are known to possess a wide range of biological activities.

Scientific Research Applications

7-chloro-4-iodo-1H-indole has been studied extensively for its potential therapeutic applications. It has been found to possess antitumor, antimicrobial, and anti-inflammatory activities. In a study conducted by Kuo et al., 7-chloro-4-iodo-1H-indole was found to exhibit potent antitumor activity against various cancer cell lines, including human breast cancer, lung cancer, and colon cancer cells. Additionally, it has been found to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans.

Mechanism of Action

The mechanism of action of 7-chloro-4-iodo-1H-indole is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
7-chloro-4-iodo-1H-indole has been found to exert various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-chloro-4-iodo-1H-indole in lab experiments is its potent biological activity. It has been found to exhibit activity at low concentrations, making it an attractive compound for drug development. Additionally, it has a relatively simple chemical structure, which makes it easy to synthesize and modify. However, one of the limitations of using 7-chloro-4-iodo-1H-indole in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 7-chloro-4-iodo-1H-indole. One direction is the development of novel derivatives with improved biological activity and reduced toxicity. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer, infectious diseases, and inflammatory disorders. Additionally, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its biological effects and facilitate the development of more effective drugs.
Conclusion:
In conclusion, 7-chloro-4-iodo-1H-indole is a promising compound with potential therapeutic applications. Its potent biological activity, relatively simple chemical structure, and wide range of biological activities make it an attractive compound for drug development. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. With continued research, 7-chloro-4-iodo-1H-indole may prove to be a valuable tool in the development of new drugs for various diseases.

Synthesis Methods

The synthesis of 7-chloro-4-iodo-1H-indole can be achieved through various methods. One of the commonly used methods is the reaction of 4-iodoaniline with 4-chlorobenzaldehyde in the presence of a catalyst such as zinc chloride. This reaction results in the formation of 7-chloro-4-iodo-1H-indole with a yield of around 80%.

properties

IUPAC Name

7-chloro-4-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURPPYWAQCQFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-iodo-1H-indole

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